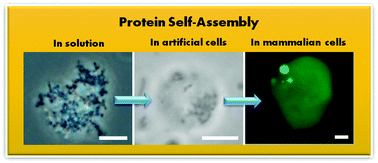Protein self-assembly following in situ expression in artificial and mammalian cells†
Integrative Biology Pub Date: 2017-04-04 DOI: 10.1039/C6IB00240D
Abstract
The self-assembly of proteins has been widely studied in controlled in vitro conditions, and more recently in biological environments. The self-assembly of proteins in biology can be a feature of the pathogenesis of protein condensation disease, or can occur during normal physiological function, for example during the formation of intracellular non-membrane bound organelles. To determine the mechanisms for the assembly process fully, controlled in vitro experiments using purified protein solutions are often required. However, making direct connections between insights gathered from controlled experiments and those in complex biological environments remains a challenge. Using the P23T mutant of human γD-crystallin, a protein associated with congenital cataract, we have demonstrated that the equilibrium solubility boundary and solution behavior measured using phase diagrams of purified protein solutions is consistent with the assembly of the protein expressed in cell-free expression medium in artificial cells (without fluorescent labelling) and condensates formed in mammalian cells, thereby directly connecting in vitro measurements with those performed under physiological conditions.


Recommended Literature
- [1] The computational prediction of Raman and ROA spectra of charged histidine tautomers in aqueous solution
- [2] Determination of pesticide residues in coconut tree trunks by modified QuEChERS method and ultra-high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry
- [3] Vertically aligned PANI nanorod arrays grown on graphene oxide nanosheets for a high-performance NH3 gas sensor†
- [4] Water transport in plants as a catenary process
- [5] Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis†
- [6] Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction†
- [7] FLAG tagging by CuAAC and nanogram-scale purification of the target protein for a bioactive metabolite involved in circadian rhythmic leaf movement in Leguminosae†
- [8] Squaramide-catalyzed asymmetric regioselective allylic alkylation of 4-aminopyrazolones with Morita–Baylis–Hillman carbonates†
- [9] Poly(3-hexylthiophene)–graphene composite-based aligned nanofibers for high-performance field effect transistors†
- [10] Composite hopanoid biosynthesis in Zymomonas mobilis: N-acetyl-d-glucosamine as precursor for the cyclopentane ring linked to bacteriohopanetetrol

Journal Name:Integrative Biology
Research Products
-
CAS no.: 461-98-3
-
CAS no.: 3769-57-1
-
5-Bromo-3-methylpyridin-2-amine
CAS no.: 3430-21-5
-
CAS no.: 92-48-8









